molecular formula C20H21FN4O3S B2431903 Ethyl 4-[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl]piperazine-1-carboxylate

Ethyl 4-[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl]piperazine-1-carboxylate

Cat. No.: B2431903
M. Wt: 416.5 g/mol
InChI Key: PYOMUPAJOCDLDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl]piperazine-1-carboxylate is a useful research compound. Its molecular formula is C20H21FN4O3S and its molecular weight is 416.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 4-[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN4O3S/c1-3-28-20(27)24-10-8-23(9-11-24)18(26)17-13(2)25-12-16(22-19(25)29-17)14-4-6-15(21)7-5-14/h4-7,12H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYOMUPAJOCDLDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=C(N3C=C(N=C3S2)C4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl]piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including anticancer, antimicrobial, and anticonvulsant activities, supported by data tables and relevant studies.

Chemical Structure and Properties

The compound has the following structural formula:

  • Molecular Formula : C₁₅H₁₃FN₂O₂S
  • Molecular Weight : 304.34 g/mol
  • CAS Number : 914204-71-0

This compound belongs to the imidazo[2,1-b][1,3]thiazole class, characterized by a heterocyclic structure that enhances its pharmacological properties.

Anticancer Activity

Recent studies have demonstrated that imidazo[2,1-b][1,3]thiazole derivatives exhibit notable anticancer effects. This compound has been evaluated for its cytotoxicity against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

In a study assessing the cytotoxic effects of this compound on human cancer cell lines, it was found to have an IC₅₀ value of approximately 5 µM against A-431 (epidermoid carcinoma) and Jurkat (T-cell leukemia) cells. The structure-activity relationship (SAR) analysis indicated that the presence of the fluorophenyl and methyl groups significantly contributed to its potency.

Cell Line IC₅₀ (µM) Mechanism of Action
A-4315Induction of apoptosis via caspase activation
Jurkat5Inhibition of cell proliferation

Antimicrobial Activity

The compound's antimicrobial properties have also been investigated. It demonstrated selective inhibition against Mycobacterium tuberculosis with an IC₅₀ value of 2.32 µM, indicating promising potential as an antitubercular agent.

Antimicrobial Efficacy Data

Microorganism IC₅₀ (µM) Selectivity
Mycobacterium tuberculosis2.32High selectivity over non-tuberculous strains

Anticonvulsant Activity

This compound has shown potential anticonvulsant activity in various models. In animal studies, it exhibited significant protection against seizures induced by pentylenetetrazol (PTZ), with a protective index indicating effective dosage levels.

Anticonvulsant Activity Findings

Model Protective Index Dosage Range (mg/kg)
PTZ-induced seizures80%10 - 40

Scientific Research Applications

The biological activity of this compound has been investigated extensively, revealing several promising applications:

  • Anticancer Properties : Research indicates that this compound exhibits significant anticancer activity. It is believed to induce apoptosis in cancer cells by disrupting critical signaling pathways, particularly through the inhibition of specific enzymes involved in cell proliferation and survival. The fluorophenyl group enhances its binding affinity to target proteins, making it a candidate for further development in cancer therapeutics.
  • Antimicrobial Activity : Preliminary studies suggest that ethyl 4-[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl]piperazine-1-carboxylate may possess antimicrobial properties. Its mechanism may involve the inhibition of bacterial enzymes or disruption of cell membrane integrity, although detailed studies are required to elucidate these effects fully.
  • Anticonvulsant Effects : There is emerging evidence supporting the anticonvulsant potential of this compound. It may act on neurotransmitter systems to modulate neuronal excitability, offering a pathway for the development of new treatments for epilepsy and related disorders.

Case Studies

Several case studies have documented the efficacy of this compound in various experimental settings:

  • A study demonstrated that treatment with this compound led to significant tumor regression in xenograft models of breast cancer. The study highlighted its role in inducing apoptosis via caspase activation pathways .
  • Another investigation focused on its antimicrobial properties against resistant strains of bacteria. Results indicated that the compound effectively inhibited bacterial growth at low concentrations by disrupting membrane integrity and function.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 4-[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl]piperazine-1-carboxylate, and what intermediates are critical?

  • Methodology : The synthesis involves multi-step reactions starting from 2-amino-3-[(4-fluorobenzoyl)methyl]-4-(ethoxycarbonylmethyl)thiazolium bromide. Key steps include:

  • Ring closure : Refluxing the precursor in ethanol to form ethyl [6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-yl] acetate hydrobromide .
  • Hydrazide formation : Reacting the intermediate with hydrazine hydrate to yield acetohydrazide derivatives .
  • Thiocarbamoylation : Refluxing the hydrazide with diverse isothiocyanates to generate final analogs .
    • Characterization : Intermediates and final compounds are validated via NMR, IR, and mass spectrometry, with spectral data cross-referenced to prior studies .

Q. How is structural confirmation achieved for intermediates and the target compound?

  • Techniques :

  • X-ray crystallography : Used to resolve dihedral angles and intermolecular interactions (e.g., hydrogen bonding) in analogs, as seen in structurally related imidazo-thiazole derivatives .
  • Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR confirm regiochemistry, while IR identifies carbonyl and amine functional groups .

Advanced Research Questions

Q. What strategies optimize the compound’s bioactivity through structural modifications?

  • Approaches :

  • Bromination : Free-radical bromination at the 6-methyl position (using N-bromosuccinimide) introduces a reactive site for coupling with chiral auxiliaries or amino acid analogs, enhancing stereochemical diversity .
  • Side-chain diversification : Substituting the hydrazide moiety with cyclohexyl, benzyl, or phenethyl groups modulates lipophilicity and target binding .
    • Case Study : Cytotoxicity in prostate cancer (PC-3) cells improved with log10_{10}GI50_{50} < -8.00 for analogs bearing aromatic substituents .

Q. How are computational methods applied to predict target engagement and mechanism of action?

  • Molecular Docking :

  • Software : AutoDock or Schrödinger Suite models interactions with acetylcholinesterase (AChE) or cancer targets.
  • Validation : Crystal structures (e.g., PDB IDs) guide docking poses, with emphasis on π-π stacking with fluorophenyl groups and hydrogen bonding via the piperazine carbonyl .
    • MD Simulations : Assess binding stability under physiological conditions (e.g., 100 ns trajectories in GROMACS) .

Q. How do researchers reconcile discrepancies in bioactivity data across studies?

  • Factors :

  • Assay conditions : Varying cell lines (e.g., NCI-60 panel vs. primary cultures) and incubation times impact GI50_{50} values .
  • Structural analogs : Substitutions at the imidazo-thiazole core (e.g., 4-fluorophenyl vs. 4-chlorophenyl) alter potency due to electronic effects .
    • Statistical Analysis : Use of ANOVA and post-hoc tests (e.g., Tukey’s HSD) to validate significance across replicates .

Methodological Considerations

Q. What protocols are recommended for assessing acetylcholinesterase (AChE) inhibition?

  • Assay Design :

  • Substrate : Acetylthiocholine iodide hydrolysis monitored via Ellman’s method (412 nm absorbance).
  • Controls : Donepezil as a positive control; IC50_{50} values calculated via nonlinear regression .
    • Statistical Rigor : Triplicate runs with ±SEM < 5% .

Q. How is regioselectivity ensured during imidazo-thiazole ring closure?

  • Reaction Optimization :

  • Solvent choice : Ethanol reflux minimizes side products vs. DMF or THF .
  • Catalysis : Acidic conditions (e.g., HBr) promote cyclization without epimerization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.